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Valproic acid-d4 (sodium)

Cat. No.: B8069718
M. Wt: 170.22 g/mol
InChI Key: AEQFSUDEHCCHBT-NXMSQKFDSA-M
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Description

Significance of Stable Isotope Labeling in Contemporary Chemical Biology and Pharmaceutical Science

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. creative-proteomics.com This method has become indispensable in chemical biology and pharmaceutical science for tracing and quantifying molecules in complex biological systems. silantes.comsilantes.com Unlike radioactive isotopes, stable isotopes are not subject to radioactive decay, making them safer and suitable for a wider range of applications, including human studies. diagnosticsworldnews.com

The use of stable isotope-labeled compounds offers several advantages:

Enhanced Detection Sensitivity: The distinct mass of the incorporated isotopes allows for clear differentiation from their unlabeled counterparts, leading to improved sensitivity in detection methods like mass spectrometry. silantes.com

Tracing Metabolic Pathways: Researchers can track the metabolic fate of labeled compounds, providing insights into biochemical pathways and cellular metabolism. creative-proteomics.comsilantes.com

Precise Quantification: Stable isotope labeling is fundamental to quantitative proteomics and metabolomics, enabling accurate measurement of biomolecules. diagnosticsworldnews.comnih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that combines the selectivity of mass spectrometry with the precision of using an isotopically labeled internal standard. researchgate.net The core principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of unknown concentration. up.ac.za

After allowing the spike and the native analyte to equilibrate, the mixture is analyzed by mass spectrometry. epa.gov By measuring the altered isotope ratio of the element or molecule of interest, the original concentration of the analyte in the sample can be determined with high accuracy. up.ac.za The fundamental equation of IDMS relates the measured isotope ratio of the blend to the known amount and isotopic composition of the spike and the unknown amount of the analyte.

IDMS is recognized as a reference method for quantitative analysis due to its exceptional precision and accuracy. researchgate.net Several key advantages contribute to its superiority over other analytical techniques:

Correction for Analyte Loss: Once the isotopic spike is homogenized with the sample, any subsequent loss of the analyte during sample preparation or analysis will not affect the accuracy of the measurement, as both the labeled and unlabeled forms will be lost proportionally. epa.govspeciation.net

Reduced Matrix Effects: Physical and chemical interferences, known as matrix effects, impact the labeled and unlabeled species equally, thus minimizing their influence on the final quantitative result. epa.govspeciation.net

High Precision Measurements: The isotope ratios can be measured with a high degree of precision, often with a relative standard deviation (RSD) ranging from 0.25% to 1.0%. epa.gov

Traceability: IDMS provides results that are traceable to the International System of Units (SI), establishing it as a primary method of measurement. up.ac.za

Methodological Advantage Description
Analyte Loss Correction Proportional loss of labeled and unlabeled analyte during sample workup does not impact the accuracy of the final measurement. epa.govspeciation.net
Reduced Matrix Effects Interferences from the sample matrix affect both the analyte and its isotopic standard equally, canceling out their effect. epa.govspeciation.net
High Precision Isotope ratio measurements are inherently precise, leading to highly reliable quantitative data. epa.gov
SI Traceability The method provides a direct link to the mole, the fundamental unit of amount of substance, ensuring the highest level of metrological traceability. up.ac.za

Contextualization of Valproic Acid as a Research Probe

Valproic acid (VPA) is a branched-chain carboxylic acid that has been the subject of extensive scientific investigation. nih.gov Its deuterated form, Valproic acid-d4, serves as an ideal internal standard in quantitative studies due to its chemical similarity to the parent compound. medchemexpress.comszabo-scandic.com

Valproic acid was first synthesized in 1882 by Beverly S. Burton. nih.gov For many decades, it was used as a metabolically inert solvent in laboratories. wikipedia.org Its anticonvulsant properties were discovered serendipitously in 1962 by the French researcher Pierre Eymard. wikipedia.orgnih.gov This discovery led to its approval as an antiepileptic drug in France in 1967 and subsequently worldwide. wikipedia.orgresearchgate.net Over the years, research has expanded to investigate its use in other areas, including bipolar disorder and migraine prophylaxis. wikipedia.orgdrugbank.com The development of VPA analogues has been driven by the need to enhance its therapeutic properties and understand its mechanisms of action. mdpi.com

The primary mechanism of action of VPA is not fully understood, but several have been proposed, including the modulation of gamma-aminobutyric acid (GABA) levels and the blockage of voltage-gated sodium channels. wikipedia.org In recent years, a significant body of research has focused on its role as a histone deacetylase (HDAC) inhibitor. wikipedia.orgnih.gov

Valproic acid has been identified as a direct inhibitor of histone deacetylases (HDACs), particularly class I and IIa HDACs. aacrjournals.orgnih.gov HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. embopress.org

By inhibiting HDACs, VPA causes an accumulation of acetylated histones, which leads to a more relaxed chromatin structure and facilitates gene transcription. embopress.org This mechanism is believed to underlie many of VPA's observed biological effects in research models, including the induction of cell differentiation and growth arrest in transformed cells. aacrjournals.orgembopress.org Research has shown that VPA can induce the hyperacetylation of histones H3 and H4 in cultured cells and in vivo. embopress.org The inhibitory effect of VPA on HDAC activity is thought to occur through its binding to the catalytic center of the enzyme. embopress.org This activity has made VPA a valuable tool for studying the role of histone acetylation in various biological processes and a compound of interest in cancer research. nih.govembopress.org

HDAC Class Inhibition by VPA Reported IC50
Class I HDACsYes<1 mmol/L ahajournals.org
Class IIa HDACsYes>1 mmol/L ahajournals.org
Class IIb HDACsNoNot inhibited at therapeutic levels ahajournals.org
HDAC1Yes400 μM medchemexpress.commedchemexpress.com
HDAC2Yes (induces degradation) medchemexpress.comnih.gov

Established Research Paradigms and Foundational Biological Activities of Valproic Acid

Modulatory Effects on Neurotransmitter Systems in Preclinical Investigations

The non-deuterated parent compound, valproic acid (VPA), has been extensively shown in preclinical studies to exert significant influence over multiple neurotransmitter systems, which is fundamental to its neurological effects. These investigations in animal and in vitro models have elucidated several mechanisms of action.

A primary and well-documented effect of VPA is the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). jst.go.jpcaymanchem.com Research indicates that VPA increases brain concentrations of GABA. medchemexpress.com This is achieved through at least two distinct mechanisms. Firstly, VPA inhibits the activity of GABA transaminase, the primary enzyme responsible for the metabolic breakdown of GABA. jst.go.jp By reducing its degradation, VPA effectively increases the available pool of this inhibitory neurotransmitter. Secondly, some studies suggest VPA can stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate, further contributing to elevated GABA levels. jst.go.jp

Beyond the GABAergic system, VPA has been shown to modulate monoamine neurotransmitters, which are crucial for regulating mood, emotion, and social behavior. caymanchem.comoup.com Studies using animal models have demonstrated that exposure to VPA can lead to widespread and complex changes in serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) systems. caymanchem.comoup.com In zebrafish models, embryonic exposure to VPA resulted in altered neurotransmitter profiles, including decreased levels of norepinephrine and, in adult fish, decreased dopamine. veeprho.com These modulatory effects on key neurotransmitter systems are a central focus of research into VPA's neurodevelopmental impact. caymanchem.com

Interactions with Cellular Signaling Pathways in In Vitro and Animal Studies

In addition to its effects on neurotransmitters, valproic acid is recognized for its interaction with fundamental cellular signaling pathways, many of which are linked to gene expression, cell growth, and inflammation. A key mechanism identified in numerous in vitro and animal studies is its function as a histone deacetylase (HDAC) inhibitor. caymanchem.combioscience.co.ukveeprho.com VPA has been shown to inhibit class I HDACs, such as HDAC1. caymanchem.combioscience.co.uk By inhibiting these enzymes, VPA promotes the acetylation of histone proteins, leading to a more open chromatin structure and altered transcription of various genes. medchemexpress.com This epigenetic modification underlies many of VPA's observed effects on cell differentiation and proliferation. caymanchem.com

Preclinical research has identified several other signaling pathways that are modulated by VPA:

Notch1 Signaling: In small cell lung cancer cell models, VPA has been found to activate Notch1 signaling, a pathway crucial for cell-to-cell communication and developmental processes. caymanchem.combioscience.co.uk

Sirtuin Pathway: In a zebrafish model of spinocerebellar ataxia-3, sodium valproate treatment was shown to activate the sirtuin longevity signaling pathway, evidenced by increased SIRT1 protein levels and activity. impactfactor.org This effect was linked to the compound's beneficial impact on motor function in the model. impactfactor.org

AMP-Activated Protein Kinase (AMPK) Signaling: Research in obese mice demonstrated that VPA is an activator of AMPK, a central regulator of cellular energy metabolism. caymanchem.com This activation was associated with reduced liver mass and fat accumulation in the animal models. caymanchem.com

Inflammatory Pathways: VPA has been observed to reduce the activation of inflammation-related factors, such as the translocation of NF-κB and the production of matrix metalloproteinase 9 (MMP-9) in vivo.

These interactions highlight the compound's broad impact on cellular function, extending from epigenetic regulation to metabolic and inflammatory control.

Cellular PathwayObserved Effect of VPAModel SystemResearch Finding
Histone DeacetylationInhibition of HDAC1In VitroIC50 of 400 μM for HDAC1. caymanchem.combioscience.co.uk
Notch1 SignalingActivationSmall Cell Lung Cancer CellsInduces Notch1 signaling and inhibits proliferation. caymanchem.combioscience.co.uk
Sirtuin PathwayActivation (Increased SIRT1)Zebrafish ModelImproved swimming and increased sirtuin activity. impactfactor.org
AMPK SignalingActivationObese MiceDecreased liver mass and hepatic fat accumulation. caymanchem.com
NF-κB SignalingReduction in ActivationIn Vivo ModelsAttenuates ischemia-reperfusion injury.

Role of Valproic Acid-d4 (Sodium) as a Deuterium-Labeled Analog in Advanced Research

The defining characteristic of Valproic Acid-d4 (sodium) is the substitution of four hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen. This labeling does not typically alter the fundamental pharmacological properties of the molecule but provides a crucial analytical advantage, making it an essential tool in specific research applications. medchemexpress.comcaymanchem.com

The primary role of Valproic Acid-d4 is as an internal standard for quantitative analysis. caymanchem.combioscience.co.ukveeprho.com In bioanalytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), the precise concentration of a substance (analyte) in a biological sample (like plasma or tissue) must be determined. caymanchem.com Because Valproic Acid-d4 is chemically identical to valproic acid but has a different mass, it can be added to a sample in a known quantity at the beginning of the analytical process. caymanchem.com It behaves almost identically to the unlabeled compound during extraction, derivatization, and chromatography, but is detected as a separate entity by the mass spectrometer. This allows researchers to correct for any sample loss during preparation, ensuring highly accurate and precise quantification of the unlabeled valproic acid. caymanchem.com

This application is critical in:

Pharmacokinetic Studies: To accurately measure the absorption, distribution, metabolism, and excretion of valproic acid. caymanchem.comimpactfactor.org

Therapeutic Drug Monitoring (TDM): Where precise measurement of drug concentration in patients' blood is necessary. caymanchem.comimpactfactor.org

Metabolic Research: To trace the metabolic fate of the drug and its metabolites. caymanchem.com

Furthermore, the study of deuterated compounds is itself a research area, as deuterium substitution can sometimes alter a drug's metabolic profile due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow the rate of metabolism. medchemexpress.com Therefore, Valproic Acid-d4 serves as a critical analytical reagent that enhances the reliability and precision of research into the disposition and effects of valproic acid. caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NaO2 B8069718 Valproic acid-d4 (sodium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3,3-dideuterio-2-(1,1-dideuteriopropyl)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1/i5D2,6D2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQFSUDEHCCHBT-NXMSQKFDSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC)C(C(=O)[O-])C([2H])([2H])CC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Isotopic Labeling Methodologies of Valproic Acid D4 Sodium

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into the valproic acid structure can be achieved through several strategic approaches, each offering distinct advantages in terms of selectivity and efficiency. These methods range from highly specific techniques that target particular C-H bonds to the construction of the molecule from already deuterated starting materials.

Regioselective and Stereoselective Deuteration Techniques

Regioselective and stereoselective deuteration methods are designed to introduce deuterium at specific, predetermined positions within a molecule, which is critical for mechanistic studies or for probing metabolic pathways. nih.govrsc.org

Regioselective Deuteration : For a molecule like valproic acid, which is an aliphatic carboxylic acid, late-stage C(sp3)–H deuteration is a powerful tool. chemrxiv.org Palladium-catalyzed methods have been developed that allow for the deuteration of free carboxylic acids. chemrxiv.org For instance, the β-methylene C–H bonds in valproic acid can be targeted for deuteration. chemrxiv.org Another approach involves the use of ruthenium pincer catalysts, which can facilitate the regioselective deuteration of alcohols at the β-carbon position using deuterium oxide (D₂O) as the deuterium source. nih.gov While valproic acid is not an alcohol, related synthetic intermediates could be targeted using such methods.

Stereoselective Deuteration : When a chiral center is created or involved, stereoselective methods are necessary. Biocatalytic approaches, for example, can offer high stereoselectivity. nih.gov While not directly applied to valproic acid in the provided literature, enzymes like α-oxo-amine synthases have been shown to produce α-²H amino acids stereoselectively. nih.gov For non-enzymatic methods, chiral auxiliaries or catalysts are employed to direct the deuterium to a specific face of the molecule. nih.gov For example, the reduction of a 5'-oxosugar derivative using deuterated Alpine-Borane has been used for stereoselective deuterium substitution in deoxynucleotides. nih.gov

Total Synthetic Pathways Utilizing Deuterated Precursors

An alternative to direct deuteration is the total synthesis of the target molecule using building blocks that are already isotopically labeled. nih.govresearchgate.net This bottom-up approach ensures that the deuterium atoms are located precisely where intended and can often lead to very high levels of isotopic enrichment.

A plausible synthetic route for Valproic acid-d4 could involve the use of deuterated alkyl halides in a malonic ester synthesis or a related alkylation reaction. For example, a deuterated propyl halide (e.g., 1-bromopropane-d3) could be used to alkylate a suitable carbanion, followed by further synthetic steps to construct the final 2-propylpentanoic acid skeleton. The development of methods to create a wide range of deuterated building blocks is essential for this strategy. nih.gov

Synthetic StrategyDescriptionKey Advantage
Malonic Ester Synthesis Diethyl malonate is sequentially alkylated with two different deuterated alkyl halides. Subsequent hydrolysis and decarboxylation yield the deuterated carboxylic acid.High control over the position of deuterium incorporation.
Acetoacetic Ester Synthesis Similar to the malonic ester synthesis, but uses ethyl acetoacetate, leading to a deuterated ketone which would require further modification.Versatile for creating various deuterated structures.
Organometallic Coupling A deuterated Grignard reagent or organolithium compound is reacted with a suitable electrophile to form key C-C bonds in the valproic acid backbone.Efficient C-C bond formation.

Direct Deuteration Approaches in Organic Synthesis (e.g., Transition Metal-Catalyzed H-D Exchange)

Direct hydrogen-deuterium (H-D) exchange is an atom-economical method that replaces protium (B1232500) (¹H) with deuterium (²H) on a pre-existing molecular scaffold. mdpi.comthieme-connect.com This is often achieved using transition metal catalysts that can activate otherwise inert C-H bonds.

Transition metal-catalyzed H/D exchange can be broadly categorized based on the mechanism of C-H bond activation. thieme-connect.com Catalysts based on iridium, ruthenium, manganese, and iron have been shown to be effective for the deuteration of various organic molecules, including those with carboxylic acid functional groups. mdpi.comrsc.orgrsc.org

Homogeneous Catalysis : Soluble iridium complexes, for example, can facilitate deuterium incorporation into aliphatic substrates with D₂O as the deuterium source. nih.gov Ruthenium pincer catalysts are also effective and can show high regioselectivity. ubc.canih.gov

Heterogeneous Catalysis : Catalysts such as ruthenium on carbon (Ru/C) can be used in D₂O under a hydrogen atmosphere to achieve site- and stereoselective H-D exchange at carbons adjacent to hydroxyl groups. rsc.orgresearchgate.net

Photoredox catalysis represents another modern approach, which has been used for the decarboxylative deuteration of aliphatic carboxylic acids using D₂O as the source. nih.gov

Optimization of Synthetic Pathways for High Deuterium Content and Chemical Purity

Achieving a high percentage of deuterium incorporation and ensuring the final product is chemically pure are critical goals in the synthesis of labeled compounds. Optimization involves systematically adjusting reaction parameters.

ParameterEffect on DeuterationExample Optimization
Catalyst The choice of metal (e.g., Ru, Ir, Pd) and ligands dictates the activity, regioselectivity, and efficiency of H-D exchange reactions. rsc.orgScreening different transition metal pincer complexes to find the one that gives the highest deuterium incorporation at the desired position with minimal side reactions. rsc.org
Deuterium Source The isotopic purity of the deuterium source (e.g., D₂O, D₂ gas) directly impacts the maximum achievable enrichment in the product.Using 99.9 atom % D₂O to drive the H-D exchange equilibrium towards the deuterated product.
Solvent The solvent can influence catalyst activity and substrate solubility. In some cases, a deuterated solvent like D₂O also serves as the deuterium source. rsc.orgFor a Ru-catalyzed reaction, using D₂O as both the solvent and deuterium source provides a cost-effective and benign process. rsc.org
Temperature Reaction temperature affects the rate of H-D exchange. Higher temperatures can increase exchange but may also lead to side reactions or decomposition. mdpi.comMild heating (60–100 °C) might be sufficient to achieve >95% deuterium incorporation with certain ruthenium catalysts, avoiding substrate degradation. mdpi.com
Reaction Time Sufficient time is needed for the exchange reaction to reach equilibrium or completion.Monitoring the reaction over time using NMR or MS to determine the point at which maximum deuteration is achieved without product degradation. researchgate.net

Recirculation reactors in continuous flow setups can also be used to improve scalability and achieve high D-incorporation under mild conditions. nih.gov

Characterization of Isotopic Enrichment and Positional Deuteration

Once synthesized, the Valproic acid-d4 must be rigorously analyzed to confirm its structure, chemical purity, isotopic enrichment, and the specific location of the deuterium atoms. A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the exact position of the deuterium labels.

¹H NMR : In the proton NMR spectrum of a deuterated compound, the signal corresponding to the proton that has been replaced by deuterium will disappear or significantly decrease in intensity. This provides clear evidence of the position of deuteration. wiley.com

²H NMR : Deuterium NMR directly observes the deuterium nuclei. The chemical shifts in a ²H NMR spectrum are nearly identical to those in a ¹H NMR spectrum, allowing for straightforward assignment of the deuterium signals and confirming their location on the molecular skeleton. sigmaaldrich.com

Quantitative NMR (qNMR) : By combining quantitative ¹H and ²H NMR, a highly accurate determination of isotopic abundance can be achieved, which can be more precise than classical ¹H NMR or MS methods alone. wiley.comresearchgate.net

Analytical TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS) Determines the mass-to-charge ratio with high accuracy, allowing for calculation of the overall isotopic enrichment and distribution of isotopologues. rsc.org
¹H NMR Shows the absence or reduction of signals at sites where deuterium has been incorporated. wiley.com
²H NMR Directly detects the deuterium atoms, confirming their specific locations within the molecule. sigmaaldrich.com
¹³C NMR Can show changes in signal splitting (due to C-D coupling) for carbons bonded to deuterium, providing further structural confirmation. symeres.com

Derivatization Methods for Analytical Enhancement in Research Settings

Valproic acid itself presents an analytical challenge because its chemical structure lacks a chromophore, which is a part of a molecule that absorbs ultraviolet (UV) or visible light. nih.govresearchgate.net This makes it difficult to detect at low concentrations using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection. nih.gov

To overcome this, chemical derivatization is employed. This process involves reacting the valproic acid with a reagent to attach a chromophoric group, making the resulting molecule readily detectable. nih.govoup.com

Purpose of Derivatization :

Introduce a Chromophore : To enable or enhance detection by UV-Vis or fluorescence detectors. nih.govresearchgate.net

Improve Chromatographic Properties : Converting the polar carboxylic acid to a less polar ester can improve peak shape and retention in chromatography. nih.gov

Increase Sensitivity : The attached chromophore allows for detection at much lower concentrations than the underivatized acid. researchgate.netscispace.com

Several reagents have been used to derivatize valproic acid, typically targeting the carboxylic acid group to form an ester.

Derivatizing ReagentResulting DerivativeAnalytical Advantage
2-Bromo-2′-acetonaphthone (BAN) Naphthacyl esterCreates a derivative with strong UV absorbance, allowing for sensitive detection in HPLC. oup.comscispace.com
Trichlorophenol/2-Hydroxyacetophenone Phenyl or benzoyl estersIntroduces phenyl and benzoyl groups that act as detectable chromophores. nih.govresearchgate.net
α-Bromoacetophenone Phenacyl esterA common reagent for derivatizing carboxylic acids for HPLC analysis. oup.com

The derivatization reaction is typically an esterification carried out using coupling agents or by reacting the sodium salt of the acid with a suitable alkylating agent containing a chromophore. nih.govscispace.com The development of these methods has enabled the sensitive and robust quantification of valproic acid in various research and analytical settings. nih.gov

Advanced Analytical Methodologies Utilizing Valproic Acid D4 Sodium As a Research Standard

Mass Spectrometry-Based Quantitation Techniques

Valproic acid-d4 (sodium salt), a deuterated analog of Valproic acid, serves as an indispensable internal standard in mass spectrometry-based bioanalytical methods. Its utility stems from its chemical and physical properties, which closely mimic the analyte of interest, Valproic acid, while its mass difference allows for clear differentiation by the mass spectrometer. This ensures high accuracy and precision in quantification by correcting for variability during sample preparation and analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is a cornerstone for the quantification of Valproic acid in biological samples, offering superior sensitivity and specificity. The development of robust LC-MS/MS methods relies on the use of a stable isotope-labeled internal standard, such as Valproic acid-d4 or similar deuterated versions like Valproic acid-d6. nih.gov

Effective chromatographic separation is critical for isolating Valproic acid from endogenous components in complex biological matrices like plasma, serum, and whole blood, thereby minimizing matrix effects. core.ac.uknih.gov Reversed-phase chromatography is the predominant technique, utilizing C18 columns to achieve separation. nih.govcore.ac.uk Method development involves the meticulous optimization of the mobile phase composition, flow rate, and column temperature.

Researchers have successfully employed various mobile phase combinations, typically consisting of an aqueous component and an organic solvent like acetonitrile or methanol. core.ac.ukactamedicamarisiensis.ro The addition of modifiers such as formic acid, acetic acid, or buffers like ammonium acetate is common to control the pH and improve peak shape and ionization efficiency. nih.govactamedicamarisiensis.roresearchgate.net For instance, one method utilized a mobile phase of acetonitrile and 0.1% (v/v) acetic acid in water (40:60, v/v) on a Zorbax SB-C18 column to achieve a retention time of 2.3 minutes. actamedicamarisiensis.ro Another approach used a gradient elution with water and acetonitrile on an Agilent Poroshell SB-C18 column, completing the analysis in just 7 minutes. core.ac.uknih.gov Sample preparation techniques are also crucial, with methods ranging from simple protein precipitation with acetonitrile or methanol to more complex solid-phase extraction (SPE) or liquid-liquid extraction (LLE). nih.govcore.ac.ukbioanalysis-zone.com

Interactive Data Table: Examples of LC-MS/MS Chromatographic Conditions for Valproic Acid Analysis

Parameter Method 1 core.ac.ukresearchgate.net Method 2 actamedicamarisiensis.ro Method 3 researchgate.net
Column Agilent Poroshell SB-C18 (50 mm x 4.6 mm, 2.7 µm) Zorbax SB-C18 (100 mm x 3 mm, 3.5 µm) Luna 5 µm C18(2) 100A (150 mm x 2 mm)
Mobile Phase A: WaterB: Acetonitrile 40:60 (v/v) mixture of acetonitrile and 0.1% acetic acid in water A: H2O/methanol (95/5, v/v) with 10mM ammonium acetate & 0.1% acetic acidB: H2O/methanol (3/97, v/v) with 10mM ammonium acetate & 0.1% acetic acid
Elution Type Gradient Isocratic Binary Flow Pumping
Flow Rate 0.9 mL/min 1.0 mL/min 0.4 mL/min
Run Time 7 min ~2.5 min Not Specified

| Matrix | Human Plasma | Human Plasma | Human Serum |

Electrospray ionization (ESI) is the most common ionization technique for Valproic acid analysis, typically operated in the negative ion mode ([M-H]⁻) as it provides a more intense signal for the carboxyl group-containing molecule. core.ac.ukactamedicamarisiensis.ronih.gov The deprotonated molecule of Valproic acid appears at a mass-to-charge ratio (m/z) of 143. actamedicamarisiensis.ronih.gov

A significant challenge in MS/MS method development for Valproic acid is its poor fragmentation under typical collision-induced dissociation (CID) conditions. nih.govfrontiersin.org This lack of stable, unique product ions leads many laboratories to use a "pseudo" Multiple Reaction Monitoring (MRM) transition, such as m/z 143.0 → 143.0. core.ac.ukresearchgate.netfrontiersin.org While this approach provides specificity over single quadrupole analysis, the reliance on a non-fragmenting transition underscores the critical importance of a co-eluting, stable isotope-labeled internal standard like Valproic acid-d4. The internal standard, with its distinct mass, is subjected to the exact same analytical conditions, ensuring that any instrumental or matrix-induced variations affecting the analyte are accurately corrected for. Optimization of ESI source parameters, including nebulizer pressure, drying gas temperature and flow rate, and capillary voltage, is performed to maximize the generation of the [M-H]⁻ ion for both the analyte and the internal standard. actamedicamarisiensis.ro

To overcome the inherent fragmentation challenges of Valproic acid, advanced methodologies focus on the principle of adduct formation. This strategy involves the in-source formation of a stable adduct between the Valproic acid molecule and a component of the mobile phase, which can then be fragmented to produce a specific product ion, enabling a true and more selective MRM transition. nih.gov

Researchers have successfully used mobile phase additives like sodium acetate or ammonium formate to form stable adducts. nih.govnih.gov For example, in the presence of formate, a [VPA+formate]⁻ adduct can be formed at m/z 189, which can be fragmented. nih.gov Similarly, a sodium acetate adduct [M+CH₃COONa-H]⁻ at m/z 225 has been used as a precursor ion, which fragments to the Valproic acid deprotonated ion at m/z 143. researchgate.net This approach significantly enhances the specificity of the assay compared to pseudo-MRM methods.

Furthermore, this adduct formation strategy can be extended to multi-stage mass spectrometry (MSn), such as MS³ analysis. nih.govresearchgate.net In one study, the precursor analyte adduct [M+2CH₃COONa-H]⁻ at m/z 307.1 was selected and fragmented to a product ion at m/z 225.1, which was then further fragmented to m/z 143.0. nih.gov This MS³ fragmentation scan (307.1 → 225.1 → 143.0) provides an exceptionally high degree of specificity, effectively eliminating potential interferences. nih.govresearchgate.net The use of Valproic acid-d4 in these advanced methods is crucial for ensuring the reproducibility of adduct formation and achieving reliable quantification. researchgate.net

Interactive Data Table: Mass Transitions Used in Valproic Acid Analysis

Analysis Mode Precursor Ion (m/z) Product Ion (m/z) Description Reference(s)
Pseudo-MRM 143.0 143.0 Monitoring the non-fragmented deprotonated molecule. core.ac.ukresearchgate.net
Adduct MRM 225.0 143.0 Fragmentation of the sodium acetate adduct. researchgate.net
Adduct MRM 189.0 143.0 Fragmentation of the formate adduct. nih.gov

| MS³ | 307.1 | 225.1 → 143.0 | Multi-stage fragmentation of a sodium acetate cluster ion. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and semi-volatile compounds. mdpi.com While Valproic acid is volatile, its polar carboxyl group can lead to poor peak shape and adsorption in the GC system. ufrgs.br To circumvent this, a derivatization step is often employed to convert the carboxylic acid into a less polar, more volatile ester. Common derivatizing agents include trimethylsilyldiazomethane, which converts the acid to its methyl ester. researchgate.net

In GC-MS methods, Valproic acid-d4 (or other deuterated analogs like hexadeuterated valproic acid) is the ideal internal standard. nih.gov It is added to the sample prior to extraction and derivatization, ensuring it accounts for any variability in the efficiency of these steps. The analysis is typically performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect specific, characteristic fragment ions of both the derivatized analyte and the deuterated internal standard. nih.govresearchgate.net For example, after derivatization, characteristic ions for Valproic acid might include m/z 73, 102, and 115. researchgate.net This approach provides excellent sensitivity and selectivity for quantitative analysis in various biological matrices. researchgate.netnih.gov

Direct-Injection Chemical Ionization Mass Spectrometry (CI/MS)

For high-throughput applications, methods that minimize sample preparation, such as direct-injection mass spectrometry, are highly desirable. Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique suitable for analyzing less polar compounds and is less susceptible to matrix effects than ESI. scispace.com

In an LC-APCI-MS method for Valproic acid, researchers found that the sensitivity could be significantly enhanced by adding ammonium acetate to the injection solution. scispace.com This additive promotes the formation of the quasimolecule ion [M-H]⁻ at m/z 143 in the negative ion mode. scispace.com The method involved simple protein precipitation followed by direct injection of the filtrate, demonstrating the potential for rapid analysis. scispace.com The optimization of APCI source conditions, such as vaporizer and desolvator temperatures and drift voltage, is crucial for maximizing ion intensity. scispace.com While this specific example was coupled with a brief chromatographic separation, the principles of CI and its enhancement via additives are central to developing direct-injection MS methods. The use of Valproic acid-d4 in such a workflow would be essential to control for variations in ionization efficiency and ensure accurate quantification in a high-throughput setting.

Table of Compounds

Compound Name
Acetonitrile
Acetic acid
Ammonium acetate
Formic acid
Methanol
Phenylhydrazine hydrochloride
Probenecid
Sodium acetate
Valproic acid
Valproic acid-d4
Valproic acid-d6
Valproic acid-d7

Implementation of Selected-Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) for Specificity

In quantitative mass spectrometry, techniques like Selected-Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are employed to achieve high selectivity and sensitivity. Valproic acid-d4 is ideally suited for these applications. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the analyte and the deuterated internal standard co-elute from the chromatography column but are differentiated by the mass spectrometer based on their distinct mass-to-charge ratios (m/z). aptochem.comlcms.cz

MRM is a highly specific technique used in triple quadrupole mass spectrometers. For Valproic acid, a common precursor-to-product ion transition monitored is m/z 143.0 → 143.0, as the molecule often shows poor fragmentation. nih.govcore.ac.ukresearchgate.netnih.gov For its deuterated internal standard, such as Valproic acid-d6, a distinct transition is monitored. The ability to monitor unique transitions for both the analyte and the internal standard significantly enhances the specificity of the assay, minimizing interferences from other components in the sample matrix. nih.govnih.gov

Table 1: Illustrative MRM Transitions for Valproic Acid and its Deuterated Analog
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Valproic Acid143.1143.1
Valproic Acid-d6149.1149.1

Data is illustrative. Specific m/z values may vary based on instrumentation and analytical conditions. nih.gov

Application as an Internal Standard in Quantitative Bioanalysis

The most critical role of Valproic acid-d4 is as an internal standard in quantitative bioanalysis. clearsynth.com An internal standard is a compound added in a known quantity to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. aptochem.com Stable isotope-labeled internal standards, such as Valproic acid-d4, are considered the "gold standard" because they have the same physicochemical properties as the analyte. researchgate.net This ensures they behave identically during extraction, chromatography, and ionization, thus compensating for variations in sample preparation and instrument response. aptochem.comtexilajournal.com

Validation of Analytical Methods for Accuracy, Precision, Linearity, and Robustness

Bioanalytical method validation is essential to ensure the reliability of quantitative data. Regulatory guidelines mandate the evaluation of several key parameters, including accuracy, precision, linearity, and robustness. ich.org The use of Valproic acid-d4 as an internal standard is integral to developing methods that meet these stringent criteria.

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. iomcworld.org Validation studies for Valproic acid assays typically demonstrate high accuracy (e.g., within ±15% of the nominal value) and precision (e.g., relative standard deviation [RSD] ≤15%). core.ac.uknih.govmfd.org.mk For instance, a validated LC-UV method for Valproic acid in saliva reported within-run and between-run accuracy values higher than 96.8% and 97.5%, respectively, with RSDs less than 7.3% and 2.2%. srce.hrnih.gov

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. Calibration curves for Valproic acid assays typically show excellent linearity, with correlation coefficients (r²) greater than 0.99. iomcworld.orgmfd.org.mkijamscr.com

Robustness: Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. ijamscr.com

Table 2: Summary of Validation Parameters from a Bioanalytical Method for Valproic Acid
ParameterConcentration Range (µg/mL)Result
Linearity (r²)4.75 - 237.750.9999
Intra-day Accuracy (%)14.57 - 194.21Within ±15%
Inter-day Accuracy (%)14.57 - 194.21Within ±15%
Intra-day Precision (%RSD)14.57 - 194.21<15%
Inter-day Precision (%RSD)14.57 - 194.21<15%

Data adapted from representative bioanalytical method validation studies. iomcworld.orgresearchgate.net

Matrix Effects Mitigation and Recovery Assessments

Biological matrices like plasma and serum are complex mixtures containing endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as the matrix effect. eijppr.comnih.govbioanalysis-zone.com This can lead to ion suppression or enhancement, compromising the accuracy and precision of the results. nih.gov

Valproic acid-d4 is crucial for mitigating these matrix effects. clearsynth.comlcms.cz Since the deuterated standard co-elutes with the non-labeled analyte and has nearly identical ionization properties, it experiences the same degree of ion suppression or enhancement. texilajournal.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable quantification. nih.govchromatographyonline.com

Recovery assessment is another critical part of method validation. It measures the efficiency of the extraction process. researchgate.net Because Valproic acid-d4 has the same chemical properties as Valproic acid, its recovery is expected to be the same. aptochem.com Studies have shown high and consistent recovery for Valproic acid, often greater than 90%, ensuring that the extraction procedure is efficient and reproducible. srce.hrresearchgate.netnih.gov

Role as a Certified Reference Material and Reference Standard in Analytical Chemistry

Beyond its use as an internal standard, Valproic acid-d4 also serves as a Certified Reference Material (CRM) and reference standard. sigmaaldrich.comusamedpremium.com A CRM is a standard of the highest quality, produced and certified in accordance with international standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsigmaaldrich.com These materials are characterized by a metrologically valid procedure for one or more specified properties, and are accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. sigmaaldrich.com

Traceability Standards and Inter-Laboratory Comparability

Traceability is a key concept in analytical measurement, ensuring that the results of a measurement can be related to a national or international standard through an unbroken chain of comparisons. CRMs of Valproic acid-d4 provide this traceability. sigmaaldrich.com Pharmaceutical secondary standards, for example, offer multi-traceability to primary standards from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). sigmaaldrich.comsigmaaldrich.com This ensures that analytical results are accurate, reliable, and comparable across different laboratories and over time, which is essential for clinical diagnostics, therapeutic drug monitoring, and regulatory submissions.

Quality Control Applications in Research and Development

In research and development (R&D) and quality control (QC) laboratories, Valproic acid-d4 is used as a standard to ensure the ongoing performance of analytical methods. sigmaaldrich.comfishersci.com It is used to prepare quality control samples at various concentrations, which are then analyzed alongside study samples to monitor the accuracy and precision of the analytical run. ich.org Its use as a well-characterized, high-purity reference material ensures that QC samples are reliable benchmarks for method performance. usamedpremium.com This is vital for pharma release testing, method development, and other calibration requirements, providing a cost-effective and convenient alternative to preparing in-house working standards. sigmaaldrich.comsigmaaldrich.com

Research Applications of Valproic Acid D4 Sodium in Preclinical and in Vitro Studies

Pharmacokinetic Investigations in Non-Human Animal Models

The use of deuterated valproic acid has been instrumental in characterizing the absorption, distribution, and excretion of the drug in various animal models, contributing to a deeper understanding of its disposition.

Quantitative Assessment of Drug Disposition (Absorption, Distribution, Excretion)

Stable isotope-labeled analogs of valproic acid are frequently employed to trace the disposition of the drug in preclinical models, such as rats and dogs. These studies provide quantitative data on how the drug is absorbed into the bloodstream, distributed to various tissues, and ultimately eliminated from the body.

Absorption: Following oral administration in animal models, valproic acid is readily absorbed. researchgate.net Studies in rats have shown that the drug is absorbed throughout the small intestine and the colon. nih.gov The use of deuterated internal standards in bioanalytical methods allows for precise quantification of the parent drug in plasma samples collected over time, enabling the determination of key absorption parameters.

Distribution: The distribution of valproic acid has been investigated in several animal species. In guinea pigs, tissue-to-unbound plasma concentration ratios (Kpu) of valproic acid were determined for various tissues. The concentrations in most tissues, with the exception of the kidney, were found to be lower than in plasma. nih.gov Studies in rats using radiolabeled ([14C]) valproic acid showed the highest concentrations in the blood, moderate levels in the liver, kidney, heart, and lung, and low concentrations in the brain, fat, testis, and skeletal muscle. mdpi.com In dogs and rats, only one metabolite, 2-propyl-2-pentenoic acid (2-en-VPA), was found in the brain in addition to the parent drug. chula.ac.th The distribution of valproic acid and its metabolite 2-en-VPA in the brain was found to be relatively homogenous. chula.ac.th

Excretion: The primary routes of elimination for valproic acid and its metabolites are through urine and bile. In rats, a significant portion of an administered dose is excreted in the bile as valproic acid glucuronide. mdpi.com Studies in bile-exteriorized rats have been conducted to investigate the enterohepatic circulation of valproic acid and its metabolites. frontiersin.orgdntb.gov.ua The use of deuterated valproic acid as an internal standard is crucial for accurately quantifying the parent drug and its metabolites in urine and bile samples, providing a clear picture of the excretory pathways. For instance, in rats administered specifically deuterated analogues of valproic acid, a total of 11 urinary metabolites were detected by gas chromatography-mass spectrometry. nih.gov

Pharmacokinetic Parameters of Valproic Acid in Animal Models
Animal ModelRoute of AdministrationDoseHalf-life (t½)Maximal Concentration (Cmax)Area Under the Curve (AUC)
Sprague-Dawley RatOral200 mg/kg1.0 ± 0.3 hr341 ± 18 µg/mLData not specified
Sprague-Dawley RatOral600 mg/kg2.3 ± 0.7 hr911 ± 379 µg/mLData not specified
DogIntravenous20 mg/kg90-120 minData not specifiedData not specified
DogIntravenous40 mg/kg90-120 minData not specifiedData not specified
MouseIntravenous200 mg/kg50 minData not specifiedData not specified
MouseIntravenous420 mg/kg50 minData not specifiedData not specified

Development of Population Pharmacokinetic Models in Animal Cohorts

Population pharmacokinetic (PopPK) modeling is a powerful tool used to quantify the variability in drug concentrations among a population of individuals and to identify factors that influence this variability. While the majority of published PopPK models for valproic acid have been developed using data from human patients, the principles and methodologies are directly applicable to preclinical animal studies. frontiersin.org

In the context of animal cohorts, a PopPK model for valproic acid would typically be developed using plasma concentration data collected from a group of animals (e.g., rats or dogs) receiving the drug. Deuterated valproic acid, such as Valproic acid-d4, plays a critical role in this process by serving as the internal standard in the bioanalytical assays used to generate the concentration data. The high precision and accuracy afforded by using a stable isotope-labeled internal standard are essential for developing a robust and reliable PopPK model.

A typical PopPK model for valproic acid in an animal species would likely be a one- or two-compartment model describing the drug's distribution and elimination. researchgate.net Covariates that could potentially influence the pharmacokinetics of valproic acid in animals and be evaluated in a PopPK model include body weight, age, sex, and co-administered medications. The final model would provide estimates for key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and absorption rate constant (ka) for oral administration, along with the inter-animal variability for these parameters.

Evaluation of Deuterium (B1214612) Isotope Effects on Pharmacokinetic Parameters in Animal Studies

The substitution of hydrogen with deuterium can sometimes lead to a "deuterium isotope effect," where the C-D bond is stronger and more stable than the C-H bond. This can slow down metabolic reactions that involve the cleavage of this bond, potentially altering the pharmacokinetic profile of the drug.

Studies have been conducted to specifically investigate the deuterium isotope effect on the metabolism and pharmacokinetics of valproic acid. In one study, the metabolic fate of two specifically deuterated analogues of valproic acid, [2-2H1]VPA and [3,3-2H2]VPA, was examined in rats. nih.gov An apparent intramolecular isotope effect (kH/kD) of approximately 8 was observed for the formation of 3-hydroxy-VPA, indicating that the removal of a hydrogen (or deuterium) atom at the C-3 position is a rate-limiting step in this metabolic pathway. nih.gov

Another study involving the administration of [2H6]VPA observed a large isotope effect in the metabolic formation of [2H4]5-OH VPA and [2H3]2-PGA, and a smaller isotope effect for the formation of 2H6-2,4-diene VPA. These findings are crucial as they demonstrate that the position of deuteration within the valproic acid molecule can selectively influence different metabolic pathways. Understanding these isotope effects is important for the correct interpretation of studies using deuterated tracers and for the development of potentially "kinetically-stabilized" drugs.

In Vitro and Ex Vivo Metabolic Profiling and Pathway Elucidation

In vitro and ex vivo systems, such as isolated enzymes and subcellular fractions, are essential for dissecting the complex metabolic pathways of drugs like valproic acid. Deuterated analogs are invaluable in these studies for identifying and quantifying metabolites.

Studies in Isolated Enzyme Systems and Subcellular Fractions (e.g., Liver Microsomes)

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. They are a widely used in vitro tool to study the oxidative metabolism of drugs.

Incubation of valproic acid with rat liver microsomes has been shown to result in the formation of several hydroxylated metabolites, including 3-, 4-, and 5-hydroxy-valproic acid. These reactions are dependent on NADPH and molecular oxygen and can be inhibited by known inhibitors of cytochrome P-450, confirming the involvement of these enzymes in valproic acid metabolism.

Furthermore, studies using liver microsomes from various species, including rats, mice, rabbits, and humans, have investigated the formation of 2-n-propyl-4-pentenoic acid (4-ene-VPA), a hepatotoxic metabolite of valproic acid. chula.ac.th These in vitro systems allow for the characterization of species differences in metabolism and the effects of enzyme inducers, such as phenobarbital (B1680315), on the formation of specific metabolites. chula.ac.th The use of deuterated valproic acid in these assays, often as an internal standard, is critical for the accurate quantification of the metabolites formed.

Identification and Quantification of Valproic Acid Metabolites

The complexity of valproic acid metabolism, which involves multiple pathways including glucuronidation, beta-oxidation, and cytochrome P450-mediated oxidation, leads to the formation of a large number of metabolites. Stable isotope-labeled analogs of valproic acid have been instrumental in the identification and quantification of these metabolites in various biological matrices.

In a study investigating the metabolic fate of deuterated valproic acid analogs in rats, a total of 11 urinary metabolites were detected using gas chromatography-mass spectrometry (GC-MS). nih.gov The deuterium labeling pattern in the metabolites provided valuable information about the metabolic pathways. For example, metabolites resulting from oxidation at the C-4 and/or C-5 positions retained the deuterium label, whereas those formed through oxidation at C-2 and/or C-3 showed varying degrees of deuterium loss. nih.gov

The use of deuterated internal standards for each metabolite of interest significantly improves the accuracy and precision of quantitative analytical methods. A method for the determination of valproic acid and 16 of its metabolites in serum and urine has been developed using heptadeuterated VPA and six heptadeuterated metabolites as internal standards. mdpi.com This approach allows for the comprehensive metabolic profiling of valproic acid in preclinical studies.

Major Metabolites of Valproic Acid Identified in Preclinical and In Vitro Studies
MetaboliteMetabolic PathwayEnzymes Involved (if known)Significance
Valproic acid glucuronideGlucuronidationUGT enzymesMajor urinary metabolite
2-en-VPA (2-propyl-2-pentenoic acid)Beta-oxidationMitochondrial enzymesActive metabolite found in the brain
3-hydroxy-VPAHydroxylation / Beta-oxidationCytochrome P450 / Mitochondrial enzymesMetabolic intermediate
4-hydroxy-VPAHydroxylationCytochrome P450 (CYP2C9, CYP2A6, CYP2B6)Metabolic intermediate
5-hydroxy-VPAHydroxylationCytochrome P450 (CYP2C9, CYP2A6, CYP2B6)Metabolic intermediate
4-ene-VPA (2-n-propyl-4-pentenoic acid)DesaturationCytochrome P450 (CYP2C9, CYP2A6)Hepatotoxic metabolite
2,4-diene-VPADesaturation-Potentially toxic metabolite
3-keto-VPAOxidation-Metabolite with anticonvulsant activity

Investigation of Enzyme Inhibition and Induction Mechanisms by Valproic Acid in In Vitro Systems (e.g., UGTs, Cytochrome P450 Isoforms)

Valproic acid has been shown to interact with various drug-metabolizing enzymes, a critical aspect of understanding its pharmacokinetic profile and potential for drug-drug interactions. In vitro studies using human liver microsomes and expressed enzyme systems have been pivotal in elucidating these mechanisms.

UDP-Glucuronosyltransferases (UGTs): Glucuronidation is a major metabolic pathway for valproic acid. nih.gov In vitro studies have identified several UGT isoforms responsible for this process, including UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7. nih.govnih.gov Valproic acid not only acts as a substrate for these enzymes but can also inhibit their activity. For instance, it competitively inhibits UGT2B7-catalyzed zidovudine (B1683550) (AZT) glucuronidation and uncompetitively inhibits UGT1A9-catalyzed propofol (B549288) glucuronidation. nih.gov Interestingly, valproic acid can inhibit UGT2B15 even though it is not a substrate for this particular isoform, indicating that the mechanism of inhibition is not always simple competition. nih.govresearchgate.net

Cytochrome P450 (CYP) Isoforms: Valproic acid also demonstrates inhibitory effects on several CYP450 isoforms. It is a notable inhibitor of CYP2C9 activity in human liver microsomes. nih.govdrugbank.com This inhibition can explain some of its known drug interactions, such as with phenytoin. drugbank.com While its inhibitory effects on CYP2C19 and CYP3A4 are weaker, the potential for interactions, particularly in the intestine for CYP3A4, cannot be dismissed. nih.gov Valproic acid shows minimal to no inhibition of CYP1A2, CYP2D6, and CYP2E1. nih.govdrugbank.com Furthermore, it can act as a mechanism-based inhibitor of CYP2A6. drugbank.com In terms of induction, phenobarbital has been shown to enhance the formation of a hepatotoxic metabolite of valproic acid, 2-n-propyl-4-pentenoic acid (4-ene-VPA), through the induction of CYP450 enzymes in animal models. nih.govcapes.gov.br

Table 1: In Vitro Effects of Valproic Acid on UGT and CYP450 Isoforms
Enzyme FamilyIsoformEffect of Valproic AcidMechanism/Substrate ExampleReference
UGTUGT1A6, UGT1A9, UGT2B7SubstrateValproic acid glucuronidation nih.gov
UGT1A9Inhibition (Uncompetitive)Propofol glucuronidation nih.gov
UGT2B7Inhibition (Competitive)AZT glucuronidation nih.gov
UGT2B15InhibitionSteroid and xenobiotic glucuronidation nih.gov
CYP450CYP2C9Inhibition (Competitive)Tolbutamide hydroxylation drugbank.com
CYP2A6Inhibition (Mechanism-based)Coumarin 7-hydroxylation drugbank.com
CYP2C19, CYP3A4Weak InhibitionS-mephenytoin 4'-hydroxylation, Midazolam 1'-hydroxylation drugbank.com
CYP1A2, CYP2D6, CYP2E1Minimal to no inhibitionPhenacetin O-deethylation, Dextromethorphan O-demethylation, Chlorzoxazone 6-hydroxylation drugbank.com

Mechanistic Biological Research in Cellular and Non-Human In Vivo Models

Beyond its metabolic interactions, valproic acid is a valuable tool for investigating fundamental biological processes at the cellular and organismal levels. Its diverse effects are often attributed to its activity as a histone deacetylase inhibitor.

Studies on Valproic Acid's Role as a Histone Deacetylase Inhibitor in Cell Culture Systems

Valproic acid is a well-established inhibitor of histone deacetylases (HDACs), particularly class I and IIa HDACs. aacrjournals.orgnih.gov This inhibition leads to the hyperacetylation of histones, which alters chromatin structure and gene expression. embopress.orgnih.gov In various cell culture models, this activity has been linked to growth arrest and the induction of cellular differentiation. aacrjournals.orgnih.gov For example, in hematopoietic cell lines, valproic acid induces differentiation in a manner that correlates with its HDAC inhibitory potency. aacrjournals.org Similarly, in glioblastoma cells, valproic acid treatment increases the acetylation of histones H3 and H4, which is associated with decreased cell proliferation. oup.com The induction of differentiation by valproic acid in transformed cells is a key finding that supports its mechanism of action through HDAC inhibition. embopress.orgnih.gov

Table 2: Effects of Valproic Acid as an HDAC Inhibitor in Cell Culture
Cell TypeObserved EffectAssociated Molecular ChangeReference
Hematopoietic cell lines (e.g., K562, U937)Induction of differentiation, Growth arrestIncreased acetylation of histones H3 and H4, Induction of p21 aacrjournals.org
Glioblastoma cells (e.g., U87)Decreased cell proliferationIncreased acetylation of histones H3 and H4 oup.com
Carcinoma cellsInduction of differentiation and/or apoptosisHyperacetylation of histones embopress.org
Rat cortical neuronsAltered gene expressionIncreased acetylation of histones H3 and H4 at specific gene promoters researchgate.net

Investigations of Valproic Acid's Effects on Cellular Signaling Pathways in Preclinical Models

Valproic acid influences several key cellular signaling pathways, which contributes to its diverse biological effects. One of the most studied is the Wnt/β-catenin pathway. In neural stem cells, valproic acid has been shown to promote neuronal differentiation by activating this pathway. nih.gov It can increase the levels of β-catenin and induce the expression of NeuroD1, a Wnt target gene involved in neurogenesis. frontiersin.org The mechanism for this is thought to involve the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), a negative regulator of the Wnt/β-catenin pathway. oup.comfrontiersin.org In some cancer models, such as glioma stem cells, activation of the Wnt/β-catenin pathway by valproic acid is paradoxically associated with an inhibition of proliferation and invasion. nih.gov This highlights the context-dependent effects of modulating this critical signaling cascade.

Use in Animal Models for Investigating Neurodevelopmental Disorders (e.g., Valproic Acid-Induced Autism Spectrum Disorder Models)

Prenatal exposure to valproic acid is a well-validated environmental risk factor for the development of autism spectrum disorder (ASD) in humans. graphyonline.comnih.gov This has led to the development of rodent models where in utero exposure to valproic acid recapitulates core behavioral and neurobiological features of ASD, including deficits in social interaction and repetitive behaviors. nih.govresearchtrends.net These animal models are invaluable for investigating the underlying pathophysiology of ASD and for screening potential therapeutic interventions. researchtrends.netgraphyonline.com The VPA-induced animal model is considered to have good face, construct, and predictive validity for idiopathic autism of environmental or epigenetic origins. nih.gov

Monoamine neurotransmitters, such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862), play a crucial role in regulating social behavior and are implicated in the pathophysiology of ASD. nih.govnih.gov In valproic acid-induced animal models of autism, significant alterations in these systems are observed. bohrium.comresearchgate.net For example, prenatal VPA exposure in rodents can lead to decreased serotonin levels and abnormal development of serotonin neurons. researchgate.net Changes in the dopaminergic system have also been reported, with altered expression of D1 and D2 dopamine receptors in brain regions critical for social reward, such as the nucleus accumbens and hippocampus. frontiersin.org These findings suggest that dysregulation of monoaminergic neurotransmission is a key consequence of prenatal valproic acid exposure and may contribute to the observed behavioral deficits. nih.govfrontiersin.org

Table 3: Alterations in Monoaminergic Systems in VPA-Induced Animal Models of Autism
Neurotransmitter SystemBrain RegionObserved AlterationReference
Serotonin (5-HT)GeneralDecreased 5-HT levels, abnormal neuron differentiation researchgate.net
Prefrontal cortex, midbrain, amygdalaReduced 5-HT levels mdpi.com
Dopamine (DA)Nucleus accumbensIncreased expression of D1 and D2 receptors frontiersin.org
HippocampusIncreased expression of D1 receptors frontiersin.org
Norepinephrine (NE)GeneralImplicated in VPA-induced pathophysiology nih.gov

Given that valproic acid is an HDAC inhibitor, a primary mechanism by which it is thought to induce long-lasting neurodevelopmental changes is through epigenetic modifications. mdpi.commdpi.com Studies in VPA-exposed animal models have demonstrated significant changes in gene expression in the brain, which can differ between males and females. mdpi.comnih.gov These changes are often linked to histone modifications. For example, neonatal exposure to VPA in rats can lead to altered histone H3K27 acetylation in the promoter regions of specific genes, such as Nr3c1, in a sex-specific manner. nih.gov Furthermore, VPA has been shown to affect DNA methylation patterns. frontiersin.org These epigenetic alterations can impact the expression of genes crucial for neurodevelopment, such as Foxo3 and Ascl1, and are associated with the behavioral changes observed in these models. nih.govnih.gov The ability of VPA to induce heritable epigenetic changes provides a strong mechanistic basis for its use in modeling neurodevelopmental disorders with environmental origins. mdpi.com

Research on Metabolic and Anti-tumorigenic Effects in Non-Human Biological Systems

Valproic acid-d4 (sodium), a deuterated form of Valproic acid (VPA), serves as a critical tool in preclinical and in vitro research, particularly for elucidating metabolic pathways and investigating anti-tumorigenic properties. The use of stable isotope labeling allows for precise tracing and quantification of the compound and its metabolites, providing valuable insights without the confounding variables of discontinuing therapy in longitudinal studies. tandfonline.comubc.ca

Metabolic Studies in Non-Human Systems

The primary application of Valproic acid-d4 in metabolic research is to serve as a stable isotope tracer to study the biotransformation of VPA. By introducing a deuterated analogue into a biological system, such as a rat model, researchers can accurately track the metabolic fate of the parent compound and identify its various metabolites using techniques like gas chromatography-mass spectrometry (GC-MS). tandfonline.comnih.gov This methodology is powerful for understanding complex metabolic inter-relationships in vivo. tandfonline.com

In studies using rat models, the administration of specifically deuterated VPA analogues led to the detection of numerous urinary metabolites. tandfonline.com This research has been instrumental in clarifying the origins of different metabolites. For example, the deuterium content in 3-hydroxy-VPA revealed its dual origin from both the β-oxidation of VPA and direct hydroxylation. tandfonline.com Such stable isotope studies have also provided evidence for the reversible formation of certain metabolites and helped to map out the complex pathways of VPA metabolism, including desaturation and oxidation processes. tandfonline.com

Table 1: Selected VPA Metabolites Identified Using Deuterated Analogues in Rat Models

Metabolite ClassSpecific Metabolite ExampleMetabolic Pathway ImplicatedReference
Hydroxylated Metabolite3-hydroxy-VPAβ-oxidation & Direct Hydroxylation tandfonline.com
Desaturated MetaboliteΔ²-VPADesaturation tandfonline.com
Desaturated MetaboliteΔ³-VPADesaturation (reversible from Δ²-VPA) tandfonline.com
Oxidized Metabolite3-oxo-VPAOxidation of Δ²-VPA tandfonline.com

This use of deuterated VPA provides a high-resolution and sensitive method for conducting detailed metabolic and kinetic studies in small volume samples typical of in vitro enzymatic systems. nih.gov

Anti-tumorigenic Effects in Preclinical and In Vitro Models

Valproic acid (VPA), for which Valproic acid-d4 is a tracer, has demonstrated significant anti-tumor effects across a variety of cancer types in non-human biological systems. These effects are largely attributed to its activity as a histone deacetylase (HDAC) inhibitor. mdpi.comsemanticscholar.org

In Vitro Research:

In laboratory settings, VPA has been shown to inhibit the growth of numerous cancer cell lines. Studies on cholangiocarcinoma cells (TFK-1, QBC939, and CCLP1) revealed that sodium valproate inhibited proliferation in a time- and dose-dependent manner by inducing cell cycle arrest, differentiation, and apoptosis. semanticscholar.org Similarly, in glioblastoma cell lines (U87 and T98G), non-toxic doses of VPA increased the cells' sensitivity to other therapeutic agents by inhibiting growth through the activation of autophagy. mdpi.com Research in breast cancer cell lines has shown that VPA can induce the expression of thymidine (B127349) phosphorylase, an enzyme crucial for the activation of the chemotherapeutic agent capecitabine, leading to synergistic anti-proliferative and pro-apoptotic effects. oncotarget.commdpi.com

In Vivo Research:

The anti-tumor effects of VPA have been corroborated in animal models. In a xenograft mouse model using TFK-1 cholangiocarcinoma cells, sodium valproate treatment resulted in significant tumor growth inhibition. semanticscholar.org In murine models of breast cancer, VPA, particularly in combination with doxorubicin, significantly delayed tumor growth. mdpi.com Further studies in rat primary breast cancer models showed that VPA enhances the efficacy of radiotherapy by modulating the tumor microenvironment. nih.gov Specifically, it induces the polarization of myeloid-derived macrophages toward a pro-inflammatory M1 phenotype and activates CD8+ T cells, which are crucial for anti-tumor immune responses. nih.gov

In mouse models of lymphoma (EL4) and melanoma (B16-F10), VPA alone delayed tumor progression and prolonged survival. williamscancerinstitute.com This effect was associated with an enhanced immune response, including a reduction in myeloid-derived suppressor cells (MDSCs) at the tumor site. williamscancerinstitute.com

Table 2: Summary of VPA Anti-tumorigenic Effects in Non-Human Biological Systems

Cancer TypeModel SystemKey FindingsMechanism of ActionReference
GlioblastomaU87 & T98G cells (in vitro)Inhibited cell growth; Increased sensitivity to gefitinibActivation of autophagy; HDAC inhibition mdpi.com
CholangiocarcinomaTFK-1, QBC939, CCLP1 cells (in vitro)Inhibited cell proliferationInduction of cell cycle arrest, differentiation, and apoptosis semanticscholar.org
CholangiocarcinomaTFK-1 xenograft mouse model (in vivo)Inhibited tumor growthNot specified semanticscholar.org
Breast CancerMCF-7 xenograft mouse model (in vivo)Inhibited tumor growth (synergy with capecitabine)Upregulation of thymidine phosphorylase (TP) oncotarget.commdpi.com
Breast CancerDMBA-induced rat model (in vivo)Enhanced radiotherapy effect; Inhibited tumor growthPolarization of macrophages to M1 phenotype; Activation of CD8+ T cells nih.gov
Breast CancerMurine TNBC model (in vivo)Delayed tumor growth (synergy with doxorubicin)Suppression of Rad51 expression mdpi.com
Lymphoma & MelanomaEL4 & B16-F10 mouse models (in vivo)Delayed tumor growth; Prolonged survivalReactivation of tumor-infiltrating immune cells; Reduced MDSCs williamscancerinstitute.com

These preclinical and in vitro studies provide a strong rationale for the continued investigation of valproic acid as a potential component of cancer therapy, leveraging its ability to inhibit HDACs, modulate the immune system, and synergize with existing treatments.

Future Directions and Emerging Research Avenues for Valproic Acid D4 Sodium

Advancements in Automated and High-Throughput Analytical Platforms for Deuterated Compounds

The analysis of deuterated compounds, including Valproic acid-d4, is poised for significant transformation through the development of automated and high-throughput analytical platforms. These technologies are critical for efficiently processing the large number of samples generated during preclinical and clinical studies.

Rapid reverse-phase high-performance liquid chromatography (HPLC) methods are being developed to handle the analysis of over 300 compounds per day on a single system. researchgate.net By using short columns, high flow rates, and gradient methods, these systems can be modified for continuous, unattended use, maximizing efficiency. researchgate.net A key area of advancement is in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), a powerful technique for studying protein dynamics and drug-protein interactions. youtube.com Historically, HDX-MS has been limited by manual sample handling and the potential for deuterium (B1214612) loss during analysis (back-exchange). youtube.comresearchgate.net

Recent innovations are overcoming these hurdles. Fully automated HDX-MS systems are now capable of resolving amide exchange on a millisecond timescale, offering unprecedented temporal resolution of protein structural dynamics. acs.org These platforms integrate automated sample injection, software-controlled labeling times, online flow mixing and quenching, and are fully connected with liquid chromatography-mass spectrometry (LC-MS) systems for standard "bottom-up" analysis. acs.org Such automation not only increases throughput but also enhances the reproducibility and precision of measurements, which is crucial for comparative studies, such as those involving biosimilars. youtube.comresearchgate.net

FeatureTraditional Analytical MethodsAdvanced Automated Platforms
Sample Throughput Low to moderateHigh (e.g., >300 samples/day) researchgate.net
Time Resolution (HDX-MS) Seconds to minutesMilliseconds acs.org
Automation Level Manual or semi-automatedFully automated, software-controlled acs.org
Back-Exchange Control Limited, potential for label lossImproved, with cryogenic and rapid chromatography youtube.com
System Integration Often decoupled componentsFully integrated LC-MS workflows researchgate.netacs.org

These advancements allow for more detailed and rapid investigation of how deuterated compounds like Valproic acid-d4 interact with their biological targets, providing a clearer picture of their mechanism of action.

Integration with Multi-Omics Approaches in Mechanistic Biology (e.g., Metabolomics, Lipidomics)

The integration of data from various "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of biological systems. nih.govquantori.com Valproic acid-d4 (sodium) is an ideal tool for such multi-omics studies, acting as a stable isotope tracer to follow the metabolic fate and downstream effects of the parent compound. Metabolomics, which studies the complete set of small-molecule metabolites, is particularly relevant as it provides a direct functional readout of cellular state. nih.gov

By using Valproic acid-d4 in cell cultures or animal models, researchers can use mass spectrometry to distinguish the compound and its deuterated metabolites from their endogenous, non-labeled counterparts. This allows for precise tracking of its absorption, distribution, metabolism, and excretion (ADME). musechem.com When combined with other omics data, this can reveal novel insights. For instance, an integrative analysis of the effects of Valproic acid on primary human hepatocytes revealed new mechanisms of steatosis induction by linking changes in gene expression and DNA methylation to fatty acid metabolism. nih.gov

The use of deuterated tracers within a multi-omics framework can help:

Elucidate Metabolic Pathways: Track the biotransformation of Valproic acid and identify novel metabolites.

Uncover Drug Mechanisms: Correlate metabolic changes with alterations in gene expression (transcriptomics) and protein levels (proteomics) to understand the drug's mode of action. elifesciences.org For example, Valproic acid is known to be a histone deacetylase (HDAC) inhibitor, and multi-omics can map the specific genes and proteins whose expression is altered as a result. researchgate.net

Identify Biomarkers: Discover unique metabolic signatures associated with the drug's efficacy or toxicity. nih.gov

This integrated approach moves beyond studying a single target to understanding the system-wide impact of a compound, which is crucial for deciphering the complex mechanisms of drugs like Valproic acid. nih.govmdpi.com

Development of Novel Isotopic Labeling Strategies for Complex Analogues

The synthesis of isotopically labeled compounds is a cornerstone of their use in research. While traditional methods often involve incorporating isotopes early in a multi-step synthesis, this can be costly and time-consuming. chemicalsknowledgehub.com Modern research focuses on developing more efficient and versatile isotopic labeling strategies, particularly for complex drug analogues.

A significant advancement is the development of late-stage isotopic labeling . This approach introduces the deuterium label in the final steps of the synthesis, which is more atom-economical and avoids the need for expensive, pre-labeled starting materials. x-chemrx.com One such method is the direct hydrogen isotopic exchange (HIE), where specific hydrogen atoms in the fully formed molecule are swapped for deuterium. musechem.comx-chemrx.com

Furthermore, flow chemistry is emerging as a powerful tool for isotopic labeling. x-chemrx.com Compared to traditional batch synthesis, flow chemistry offers precise control over reaction parameters like temperature and time, leading to improved mixing, enhanced safety, and often higher yields. x-chemrx.com These techniques make it easier to produce deuterated analogues of complex molecules, enabling a wider range of compounds to be studied.

Labeling StrategyDescriptionAdvantages
Traditional Synthesis Isotope is incorporated early in the synthetic route using labeled starting materials.Well-established methods.
Late-Stage HIE Direct exchange of hydrogen for deuterium on the final molecule. x-chemrx.comCost-effective, reduces synthetic steps, avoids labeled starting materials. x-chemrx.com
Flow Chemistry Synthesis is performed in a continuously flowing stream rather than a flask. x-chemrx.comPrecise reaction control, improved safety, higher yields, suitable for automation. x-chemrx.com

These innovative strategies are crucial for expanding the library of available deuterated compounds, allowing researchers to probe the structure-activity relationships of ever more complex and targeted therapies. chemicalsknowledgehub.com

Expanding Applications in Preclinical Drug Development and Target Validation

The use of deuterated compounds like Valproic acid-d4 is becoming an integral part of modern preclinical drug development. nih.gov The primary advantage of deuteration lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. alfa-chemistry.com This can significantly slow down the rate of drug metabolism, particularly if the deuteration occurs at a known site of metabolic attack (a "soft spot"). nih.gov

This strategic modification can lead to several benefits in preclinical development:

Reduced Formation of Reactive Metabolites: In some cases, drug metabolism can produce toxic or non-selective metabolites. Deuteration can block these undesirable metabolic pathways, potentially improving the drug's safety and selectivity profile. nih.gov

Target Validation: Valproic acid-d4 can be used as a metabolic probe to confirm how and where the parent drug is metabolized. Understanding these pathways is a critical part of preclinical assessment and is essential for interpreting toxicology studies. chemicalsknowledgehub.com

The application of deuteration has shifted from primarily creating analogues of existing drugs (a "deuterium switch") to a more integrated role in early-stage drug discovery. nih.govuniupo.itresearchgate.net By identifying potential metabolic liabilities early, medicinal chemists can use deuteration as a tool to design better drug candidates from the outset. nih.gov The approval of de novo deuterated drugs has validated this approach, demonstrating its value in creating novel therapeutics with improved properties. nih.govuniupo.it

Q & A

Basic: What experimental protocols are recommended for using Valproic acid-d4 (sodium) as an internal standard in LC-MS/MS quantification?

Valproic acid-d4 (sodium) is a deuterated internal standard (IS) for quantifying valproic acid in biological matrices. Methodological steps include:

  • Preparation : Reconstitute the IS in methanol or acetonitrile (10 mM stock) and dilute to working concentrations (e.g., 1–100 ng/mL) .
  • Matrix Calibration : Spike known concentrations of valproic acid into blank plasma/serum, and add a fixed amount of IS (e.g., 50 µL of 100 ng/mL) to correct for extraction efficiency .
  • Chromatography : Use a C18 column with mobile phases of 0.1% formic acid (aqueous) and acetonitrile. Optimize retention times to separate valproic acid from IS (deuterated forms typically elute slightly earlier due to reduced hydrophobicity) .
  • Validation : Assess precision (<15% CV), accuracy (85–115%), and matrix effects (ion suppression/enhancement ≤20%) per FDA guidelines .

Advanced: How can isotopic effects of Valproic acid-d4 (sodium) influence pharmacokinetic (PK) data interpretation, and how should researchers address this?

Deuterium labeling can alter metabolic stability (deuterium isotope effect), potentially slowing hepatic clearance. To mitigate bias:

  • Controlled Comparisons : Co-administer non-deuterated valproic acid and Valproic acid-d4 in preclinical models to measure differences in half-life (t½) and AUC .
  • Cross-Validation : Use orthogonal methods (e.g., immunoassays) to confirm LC-MS/MS results, ensuring deuterium does not interfere with antibody binding .
  • Data Normalization : Apply correction factors derived from in vitro metabolic assays (e.g., microsomal stability studies) to adjust PK parameters .

Basic: What are the critical parameters for validating the stability of Valproic acid-d4 (sodium) in long-term storage?

Stability validation should include:

  • Temperature : Store at -80°C in aliquots to prevent freeze-thaw degradation. Assess stability over 6–12 months using QC samples .
  • Solution Stability : Test stock solutions in methanol/water (1:1) under refrigerated (4°C) and room-temperature conditions; degradation >10% invalidates the batch .
  • Documentation : Refer to the Certificate of Analysis (COA) for batch-specific purity (>99%) and lot-specific storage guidelines .

Advanced: How can researchers resolve spectral interference when quantifying Valproic acid-d4 (sodium) in complex matrices using high-resolution mass spectrometry (HRMS)?

Spectral overlap may occur due to endogenous isobars or adducts. Strategies include:

  • Fragmentation Optimization : Use MS/MS with collision energies tuned to isolate unique product ions (e.g., m/z 144.1 for valproic acid vs. m/z 148.1 for Valproic acid-d4) .
  • Chromatographic Separation : Adjust gradient elution to maximize retention time differences between analytes and interferents .
  • Data Processing : Apply deconvolution algorithms (e.g., XCMS) to distinguish isotopic patterns and exclude background noise .

Basic: What ethical and safety considerations apply when handling Valproic acid-d4 (sodium) in preclinical studies?

  • Toxicity : Follow OSHA guidelines for teratogenicity (Category 1D) and reproductive toxicity. Use fume hoods and PPE (gloves, lab coats) during preparation .
  • Waste Disposal : Neutralize acidic residues before disposal, adhering to institutional hazardous waste protocols .
  • Animal Studies : Justify dosing regimens in IACUC protocols to avoid overexposure, referencing historical data on valproic acid’s neurodevelopmental risks .

Advanced: How should researchers design experiments to investigate contradictions in reported valproic acid protein-binding data when using deuterated IS?

Discrepancies may arise from altered binding kinetics due to deuterium. Experimental design steps:

  • Equilibrium Dialysis : Compare protein-binding ratios of valproic acid and Valproic acid-d4 in human serum albumin (HSA) solutions at physiological pH .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) differences to identify isotopic effects .
  • Statistical Analysis : Apply Bland-Altman plots to assess systematic bias between deuterated and non-deuterated results .

Basic: What literature review practices are essential for contextualizing Valproic acid-d4 (sodium) in neuropharmacology research?

  • Keyword Strategy : Use PubMed/Scopus search terms like “valproic acid deuterated internal standard” and “epilepsy pharmacokinetics” .
  • Critical Appraisal : Prioritize studies with validated methodologies (e.g., FDA-compliant bioanalytical assays) and avoid non-peer-reviewed sources .
  • Gaps Identification : Highlight understudied areas (e.g., Valproic acid-d4 in pediatric populations) to justify novel research questions .

Advanced: What computational tools can predict deuterium-related fragmentation patterns of Valproic acid-d4 (sodium) in untargeted metabolomics workflows?

  • In Silico Tools : Use Mass Frontier or MS-DIAL to simulate isotopic distributions and annotate MS/MS spectra .
  • Machine Learning : Train models on existing deuterated compound libraries to predict retention times and fragmentation behavior .
  • Validation : Cross-check predictions with empirical data from reference standards spiked into biological samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.